molecular formula C10H9N3O4S B13761540 1-(Toluene-4-sulfonyl)-4-nitroimidazole CAS No. 71100-56-6

1-(Toluene-4-sulfonyl)-4-nitroimidazole

Cat. No.: B13761540
CAS No.: 71100-56-6
M. Wt: 267.26 g/mol
InChI Key: PDGRCWHRWSOPKZ-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Derivatives in Chemical Research

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental scaffold in chemistry and biology. researchgate.netaminer.org Its derivatives are ubiquitous in nature, found in essential biomolecules such as the amino acid histidine and purines, which form the building blocks of DNA and RNA. The imidazole ring's aromaticity and the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom confer upon it a unique set of properties, including the ability to act as a proton donor and acceptor, and to coordinate with metal ions. aminer.org

In chemical research, imidazole derivatives are prized for their diverse applications. They serve as catalysts, ligands in coordination chemistry, and versatile intermediates in the synthesis of more complex molecules. nih.gov The imidazole core is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds, including antifungal, antibacterial, and anticancer agents. researchgate.netnih.gov

Significance of Nitroimidazole Scaffolds in Synthetic Chemistry

The introduction of a nitro group (NO₂) onto the imidazole ring dramatically alters its electronic properties and chemical reactivity. The strong electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic substitution but activates it for nucleophilic substitution, a key feature in the synthetic utility of nitroimidazoles. nih.gov

Nitroimidazole scaffolds are of paramount importance in medicinal chemistry. For instance, 5-nitroimidazoles, such as metronidazole (B1676534) and tinidazole, are mainstays in the treatment of anaerobic bacterial and parasitic infections. nih.gov The biological activity of these compounds is often linked to the reductive activation of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that damage cellular macromolecules. nih.gov In synthetic chemistry, the nitro group can also serve as a versatile functional handle, capable of being reduced to an amino group or participating in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The Role of Sulfonyl Groups in Organic Synthesis and Nitrogen Heterocycles

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group that plays a significant role in organic synthesis. When attached to a nitrogen atom, it forms a sulfonamide, a functional group present in many pharmaceuticals, including antibacterial sulfa drugs. In the context of nitrogen heterocycles, the attachment of a sulfonyl group to a ring nitrogen, as in N-sulfonylated imidazoles, has several important consequences. mdpi.com

Firstly, the sulfonyl group can act as a protecting group for the imidazole nitrogen, modulating its reactivity and preventing unwanted side reactions. Secondly, and more importantly, it can function as an activating group. By withdrawing electron density from the imidazole ring, the sulfonyl group makes the ring more susceptible to nucleophilic attack. Furthermore, the sulfonyl group itself can act as a leaving group in certain reactions, facilitating the transfer of the imidazole moiety or other parts of the molecule. N-sulfonylated imidazoles have been explored as coupling reagents in the synthesis of amides, esters, and other functional groups. mdpi.com

Contextualizing 1-(Toluene-4-sulfonyl)-4-nitroimidazole within the Broader Class of N-Sulfonylated Imidazoles

This compound, also known as 1-tosyl-4-nitroimidazole, belongs to the class of N-arenesulfonyl-4-nitroimidazoles. In this molecule, the tosyl group (an abbreviation for the toluene-4-sulfonyl group) is attached to the N-1 position of the 4-nitroimidazole (B12731) ring. This specific arrangement of functional groups creates a highly activated system. The combined electron-withdrawing effects of the 4-nitro group and the N-1 tosyl group make the imidazole ring particularly electron-deficient and thus, highly susceptible to nucleophilic attack.

This high degree of activation is central to the chemical behavior of this compound. It has been investigated as a condensing agent in chemical synthesis, particularly in the formation of internucleotide linkages in oligonucleotide synthesis. lookchem.com Its reactivity towards nucleophiles, such as amines, has been a subject of detailed study, revealing interesting reaction pathways and molecular rearrangements.

The table below provides a summary of the key chemical entities discussed in this introduction.

Chemical EntityStructureKey Features
ImidazoleA five-membered aromatic heterocycle with two nitrogen atoms.Amphoteric, aromatic, and a common scaffold in biologically active molecules.
4-NitroimidazoleAn imidazole ring with a nitro group at the 4-position.The nitro group is strongly electron-withdrawing, activating the ring for nucleophilic attack.
p-Toluenesulfonyl ChlorideThe sulfonyl chloride derivative of toluene (B28343).A common reagent for introducing the tosyl protecting/activating group.
This compoundThe title compound, with a tosyl group on N-1 and a nitro group at C-4 of the imidazole ring.A highly activated molecule due to two electron-withdrawing groups, making it a target for nucleophilic attack.

The subsequent sections of this article will delve into the specific chemical properties, synthesis, and reactivity of this compound, building upon the foundational concepts introduced here.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71100-56-6

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-nitroimidazole

InChI

InChI=1S/C10H9N3O4S/c1-8-2-4-9(5-3-8)18(16,17)12-6-10(11-7-12)13(14)15/h2-7H,1H3

InChI Key

PDGRCWHRWSOPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Toluene 4 Sulfonyl 4 Nitroimidazole and Analogues

Direct N-Tosyl-substitution of 4-Nitroimidazole (B12731)

The most direct and commonly employed method for the synthesis of 1-(Toluene-4-sulfonyl)-4-nitroimidazole involves the reaction of 4-nitroimidazole with p-toluenesulfonyl chloride. This reaction hinges on the nucleophilic character of the imidazole (B134444) ring nitrogen atoms attacking the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Conditions and Reagent Optimization

The efficiency of the N-tosylation of 4-nitroimidazole is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, and reaction temperature.

Studies on the analogous N-alkylation of 4-nitroimidazole provide significant insights into optimizing the synthesis of its N-tosylated counterpart. The selection of an appropriate base is crucial for deprotonating the imidazole ring, thereby increasing its nucleophilicity. While various bases can be employed, potassium carbonate (K₂CO₃) has been shown to be effective. derpharmachemica.comderpharmachemica.com The use of stronger bases like potassium hydroxide (B78521) (KOH) can also be considered, though they may lead to lower yields in certain solvent systems. derpharmachemica.comderpharmachemica.com

The choice of solvent plays a pivotal role in the reaction's success. Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can dissolve the reactants and facilitate the nucleophilic substitution. derpharmachemica.comderpharmachemica.com Research indicates that conducting the reaction in acetonitrile often leads to better yields compared to DMF or DMSO. derpharmachemica.comderpharmachemica.com

Temperature is another critical factor influencing the reaction rate and yield. While the reaction can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate and higher conversion. Studies have shown that increasing the temperature to around 60°C can significantly improve the yields of N-substituted 4-nitroimidazoles. derpharmachemica.comderpharmachemica.com

A typical procedure involves dissolving 4-nitroimidazole in the chosen solvent, followed by the addition of the base. After a period of stirring to allow for deprotonation, p-toluenesulfonyl chloride is added, and the mixture is heated until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). derpharmachemica.comderpharmachemica.com

The following interactive table summarizes the impact of different reaction conditions on the yield of N-alkylation of 4-nitroimidazole, which serves as a model for the N-tosylation reaction.

BaseSolventTemperature (°C)Yield Range (%)
K₂CO₃CH₃CN6066-85
K₂CO₃DMSORoom Temp.Low
K₂CO₃DMFRoom Temp.Low
KOHCH₃CNRoom Temp.<28
KOHDMSORoom Temp.Low
KOHDMFRoom Temp.Low

Data extrapolated from studies on N-alkylation of 4-nitroimidazole. derpharmachemica.comderpharmachemica.com

Regioselectivity Considerations in Imidazole N-Substitution

A key consideration in the N-substitution of 4-nitroimidazole is regioselectivity. The 4-nitroimidazole ring possesses two nitrogen atoms, N-1 and N-3, both of which are potentially nucleophilic. However, the substitution reaction overwhelmingly favors the formation of the 1-substituted product, this compound.

This pronounced regioselectivity can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the nitro group at the C-4 position influences the electron density at the two nitrogen atoms. Tautomerism in 4-nitroimidazole results in two forms: 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. The N-1 position in the 4-nitro tautomer is generally favored for substitution. derpharmachemica.comderpharmachemica.com

Furthermore, computational studies and experimental evidence from N-alkylation reactions of 4-nitroimidazole have consistently shown a strong preference for substitution at the N-1 position. derpharmachemica.comderpharmachemica.com This inherent regioselectivity simplifies the synthesis, as it leads to the formation of a single major product, thus minimizing the need for complex purification procedures to separate isomers.

Multicomponent Reaction Approaches to Sulfonylated Nitroimidazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an atom-economical and efficient alternative to traditional multi-step syntheses. While specific MCRs for the direct synthesis of this compound are not prominently reported in the literature, the general principles of MCRs for imidazole synthesis could potentially be adapted.

For instance, a hypothetical MCR could involve a glyoxal (B1671930) derivative, an ammonia (B1221849) source, a source of the nitro group, and a tosyl-containing component. However, controlling the regiochemistry to selectively install the tosyl group at N-1 and the nitro group at C-4 in a one-pot reaction would be a significant synthetic challenge. The development of such a process would require careful selection of starting materials and catalysts to orchestrate the desired bond formations in a specific sequence.

Precursor Functionalization and Subsequent Cyclization Strategies

An alternative synthetic strategy involves the construction of the N-sulfonylated nitroimidazole ring through the cyclization of a suitably functionalized acyclic precursor. This approach offers the potential for greater control over the substitution pattern of the final imidazole ring.

A plausible, though not explicitly documented, pathway could involve the synthesis of a diamine precursor where one of the nitrogen atoms is already tosylated. This precursor could then be reacted with a dicarbonyl compound or its equivalent, followed by cyclization and subsequent nitration to yield the target molecule. For example, a tosylated aminonitrile could be a key intermediate.

While this strategy provides a conceptual framework, the practical implementation would likely involve a multi-step sequence with its own set of challenges, including the synthesis of the acyclic precursor and the optimization of the cyclization and nitration steps.

Comparative Analysis of Synthetic Pathways

When evaluating the different potential synthetic routes to this compound, several factors must be considered, including efficiency, scalability, and atom economy.

Efficiency and Scalability of Synthetic Routes

The direct N-tosylation of 4-nitroimidazole stands out as the most efficient and scalable route. This method is a one-step process starting from readily available commercial materials, 4-nitroimidazole and p-toluenesulfonyl chloride. lookchem.com The high regioselectivity of the reaction simplifies the purification process and maximizes the yield of the desired product. The reaction conditions, involving common solvents and bases, are amenable to large-scale industrial production.

In contrast, both the multicomponent reaction and the cyclization strategies are currently more theoretical in nature for this specific target molecule. While MCRs are inherently atom-economical, the development of a highly selective MCR for this particular substitution pattern would require significant research and optimization. Similarly, the cyclization approach, while offering potential for control, would likely be a longer and more complex synthetic sequence, making it less efficient and more challenging to scale up compared to the direct N-tosylation method.

The following table provides a comparative overview of the potential synthetic pathways.

Synthetic PathwayNumber of StepsStarting Material AvailabilityRegioselectivity ControlPotential EfficiencyScalability
Direct N-Tosylation 1HighInherentHighHigh
Multicomponent Reaction 1Moderate to HighChallengingPotentially HighModerate
Precursor Cyclization MultipleModerateHighModerate to LowLow to Moderate

Green Chemistry Principles in Synthesis of Sulfonylated Nitroimidazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including sulfonylated nitroimidazoles, to create more environmentally benign and efficient processes. mdpi.com The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency compared to traditional methods that often rely on volatile organic solvents and harsh reaction conditions. sci-hub.semdpi.com

Key green chemistry strategies applicable to the synthesis of sulfonylated nitroimidazoles include:

Use of Eco-Friendly Solvents: A primary goal of green chemistry is to replace hazardous organic solvents. Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com The synthesis of sulfonamides, a related class of compounds, has been successfully demonstrated in aqueous media, often using a base like sodium carbonate to facilitate the reaction. sci-hub.se This approach eliminates the need for volatile and often toxic solvents like dichloromethane.

Solvent-Free (Neat) Reactions: An even more environmentally friendly approach is to conduct reactions without any solvent. sci-hub.se Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported, offering a clean and efficient method that significantly reduces waste. sci-hub.se This methodology holds potential for the synthesis of sulfonylated nitroimidazoles.

Energy-Efficient Methods: Microwave irradiation and ultrasound-mediated synthesis are two prominent energy-efficient techniques. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reactions compared to conventional heating. mdpi.commdpi.com Similarly, ultrasound can be used to accelerate reactions, particularly in heterogeneous systems. mdpi.com

One-Pot Synthesis: Combining multiple reaction steps into a single "one-pot" procedure improves efficiency by reducing the need for intermediate purification steps, which in turn saves on solvents and energy and reduces waste. mdpi.com

The application of these principles offers a pathway to more sustainable manufacturing of this compound and its analogues. The following table compares conventional and potential green chemistry approaches for the synthesis of related sulfonylated heterocycles.

ParameterConventional MethodGreen Chemistry ApproachReference
SolventDichloromethane (CH₂Cl₂), Dimethylformamide (DMF)Water, or Solvent-Free (Neat) mdpi.comsci-hub.se
Energy SourceConventional heating (reflux)Microwave Irradiation, Ultrasound mdpi.commdpi.com
Reaction TimeHours to daysMinutes to a few hours mdpi.commdpi.com
Catalyst/BaseTriethylamine (TEA)Sodium Carbonate (in water), or catalyst-free sci-hub.se
Process EfficiencyMulti-step with intermediate purificationPotential for one-pot synthesis mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Toluene 4 Sulfonyl 4 Nitroimidazole

Nucleophilic Displacement Reactions at the N1-Tosyl Group

The N1-tosyl group in 1-(Toluene-4-sulfonyl)-4-nitroimidazole is a key site for nucleophilic reactions, though the reaction pathway can be complex. Rather than a simple substitution at the nitrogen or sulfur atom, studies have shown that nucleophilic attack can occur at the imidazole (B134444) ring itself, leading to the displacement of the entire toluenesulfonyl group.

A notable example is the reaction of 1-(p-Toluenesulfonyl)-4-nitroimidazole with aniline (B41778). lookchem.com This transformation does not proceed via a direct attack on the sulfonyl group. Instead, it results in the formation of 1-phenyl-4-nitroimidazole and p-toluenesulfonamide (B41071), with yields reported to be over 40%. lookchem.com This outcome indicates a substitution reaction where the aniline displaces the tosyl group from the imidazole nitrogen. The mechanism for this specific reaction is believed to follow a complex pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, which will be discussed in detail in section 3.4. lookchem.com

While direct nucleophilic attack at the electrophilic sulfur atom of the tosyl group, displacing the 4-nitroimidazolide anion, is a plausible pathway for sulfonyl compounds, specific documented examples for this compound are not prominent in the literature. The predominant reactivity observed involves the cleavage of the N-S bond through attack at the imidazole ring.

Table 1: Nucleophilic Displacement Reaction of this compound
ReactantNucleophileMajor ProductsReported YieldReference
This compoundAniline1-Phenyl-4-nitroimidazole, p-Toluenesulfonamide>40% lookchem.com

Reactivity of the Nitro Group and its Influence on the Imidazole Ring

The 4-nitro group exerts a profound influence on the chemical reactivity of the imidazole ring. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system through both inductive and resonance effects. nih.govresearchgate.net This electronic influence has two major consequences: it deactivates the ring towards electrophilic attack and, conversely, activates it for nucleophilic aromatic substitution (SNAr).

The combined electron-withdrawing effect of the N1-tosyl group and the C4-nitro group makes the carbon atom at the C4 position (and other ring carbons) highly electrophilic. Consequently, the nitro group itself can act as a leaving group (nucleofuge) when the ring is subjected to attack by strong nucleophiles. nih.govacs.org This type of reaction is a known characteristic of nitro-activated heteroaromatic compounds. acs.orgacs.org The two nitrogen atoms in the imidazole ring, along with the nitro group, sufficiently withdraw electron density to make the sp²-hybridized carbon atom bearing the nitro group a viable site for nucleophilic displacement. nih.gov

In such reactions, a nucleophile attacks the carbon atom attached to the nitro group, leading to the formation of a substituted imidazole and the release of a nitrite (B80452) ion. The facility of this displacement is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge, a role fulfilled by the N1-tosyl group in this molecule. nih.gov

Electrophilic Attack on the Imidazole Core

The imidazole ring in this compound is strongly deactivated towards electrophilic attack. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, require an electron-rich aromatic system to proceed efficiently. masterorganicchemistry.com The powerful electron-withdrawing nature of both the N1-tosyl and C4-nitro substituents renders the imidazole core extremely electron-poor.

The "pyrrole-like" nitrogen (N1) has its lone pair delocalized into the sulfonyl group, while the "pyridine-like" nitrogen (N3) has its basicity significantly reduced due to the inductive pull of the adjacent nitro and sulfonyl groups. nih.gov As a result, the ring carbons are not sufficiently nucleophilic to attack common electrophiles. Attempts to force such reactions would likely require harsh conditions that could lead to the degradation of the molecule rather than substitution. Therefore, electrophilic attack on the imidazole core of this specific compound is considered highly unfavorable. quora.com

Mechanistic Pathways of Key Transformations Involving the Compound

The transformations of this compound are characterized by distinct mechanistic pathways dictated by the nature of the attacking reagent.

ANRORC Mechanism: The reaction with aniline to yield 1-phenyl-4-nitroimidazole is proposed to proceed via the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. lookchem.com This pathway can be outlined in the following steps:

Addition: The nucleophile (aniline) attacks an electron-deficient carbon of the imidazole ring, typically C5, which is activated by the adjacent nitro group.

Ring Opening: The resulting anionic intermediate undergoes a cleavage of the N1-C5 bond, leading to an open-chain intermediate.

Ring Closure: The terminal nitrogen of the newly introduced aniline moiety then attacks the carbon at the original C2 position of the imidazole, initiating a recyclization process. This step forms the new N-phenylated imidazole ring and results in the expulsion of the p-toluenesulfonamide anion as the leaving group.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: For the displacement of the nitro group by a nucleophile (as discussed in section 3.2), the reaction follows the classical SNAr pathway. nih.govnih.gov

Addition: A strong nucleophile attacks the C4 carbon, which bears the nitro group. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the imidazole ring and, importantly, onto the oxygen atoms of the nitro group.

Elimination: In the subsequent, typically faster step, the aromaticity is restored by the elimination of the nitro group as a nitrite anion (NO₂⁻), which is a competent leaving group in this context.

Stereochemical Aspects of Reactions Involving this compound

There is limited specific research documented in the scientific literature concerning the stereochemical outcomes of reactions involving this compound. The molecule itself is achiral. Stereochemical considerations would become relevant if the compound were to react with a chiral reagent or if a reaction were to generate a new stereocenter.

In the context of the known reaction mechanisms:

For a hypothetical SNAr or ANRORC reaction involving a chiral, non-racemic nucleophile, the stereocenter(s) on the nucleophile would be retained in the product, as the reaction occurs at the achiral imidazole ring and does not involve the chiral center of the nucleophile.

If a substituent on the imidazole ring were chiral, the reaction conditions could potentially influence its stereochemical integrity. However, for the parent compound, this is not applicable.

Without specific experimental studies, any discussion on stereoselectivity (diastereoselectivity or enantioselectivity) remains speculative. The development of catalytic, asymmetric reactions involving this scaffold would be required to explore these aspects.

Role As a Synthetic Intermediate and Chemical Reagent

Utility in the Construction of Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govopenmedicinalchemistryjournal.com The synthesis of these complex structures often relies on versatile building blocks that can introduce the imidazole (B134444) core or facilitate further functionalization. 1-(Toluene-4-sulfonyl)-4-nitroimidazole is particularly useful in this regard due to the principles of nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orgchemistrysteps.com

The imidazole ring is typically electron-rich, making it susceptible to electrophilic attack. However, the strongly electron-withdrawing nitro group at the C4 position significantly decreases the electron density of the ring system. This electronic modification activates the ring toward attack by nucleophiles. libretexts.org The tosyl group, being an excellent leaving group, can be displaced by a variety of nucleophiles, allowing for the introduction of new substituents at the N1 position. More significantly, the nitro group can activate other positions on the ring (e.g., a halogen at C5) for SNAr, a common strategy for building substituted nitroimidazoles. nih.gov

For instance, a general strategy involves the reaction of a tosyl-nitroimidazole derivative with a nucleophile, leading to the formation of a new C-N, C-O, or C-S bond, thereby constructing more elaborate heterocyclic systems. This approach is instrumental in creating libraries of substituted nitroimidazoles for biological screening. mdpi.com

Application as an Activating or Protecting Group in Organic Synthesis

The dual functionality of the tosyl group in this compound allows it to serve as both a protecting group and an activating group.

Protecting Group: The tosyl group is a well-established protecting group for the nitrogen atom of imidazoles and other amines. organic-chemistry.org It is stable under a wide range of reaction conditions, including those that are acidic, basic, and oxidative. This stability allows chemists to perform modifications on other parts of a molecule without affecting the imidazole nitrogen. The tosyl group can be introduced by reacting 4-nitroimidazole (B12731) with p-toluenesulfonyl chloride and is typically removed under reductive conditions.

Activating Group: The tosyl group is a powerful electron-withdrawing group and an excellent leaving group. When attached to the imidazole nitrogen, it enhances the electrophilicity of the imidazole ring's carbon atoms. This activation facilitates nucleophilic attack, particularly in SNAr reactions, as discussed previously. nih.govnih.gov The nitro group further amplifies this effect, making the imidazole ring highly susceptible to substitution reactions that would not occur on an unprotected or less-activated imidazole. chemistrysteps.comlibretexts.org

RoleMechanismTypical Conditions for ApplicationTypical Conditions for Removal/Reaction
Protecting Group Shields the imidazole N-H from unwanted reactions.4-nitroimidazole, p-toluenesulfonyl chloride, base (e.g., triethylamine).Reductive cleavage (e.g., H₂/Pd, SmI₂, Na/Hg).
Activating Group Enhances ring electrophilicity and serves as a leaving group.The compound is used as a substrate in SNAr reactions.Reaction with strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures.

Precursor for Advanced Functional Materials Research

While direct applications of this compound in materials science are not extensively documented, its structural motifs are found in various functional materials. Nitrogen-rich heterocyclic compounds are investigated for their use in high-energy materials, coordination polymers, and as organic dyes. The nitroimidazole core, in particular, is a component in some energetic materials due to its high nitrogen content and heat of formation. The ability to functionalize the molecule via the displacement of the tosyl group or through reactions involving the nitro group offers a pathway to synthesize novel polymers or molecular switches with tailored electronic and optical properties.

Role in the Synthesis of Radiopharmaceuticals for Research Applications

One of the most significant applications of the nitroimidazole scaffold is in the development of radiopharmaceuticals for imaging tumor hypoxia with Positron Emission Tomography (PET). mdpi.comnih.gov Hypoxia, or low oxygen concentration, is a characteristic of many solid tumors and is linked to resistance to radiation therapy and chemotherapy. frontiersin.org

Nitroimidazole-based PET tracers, such as [¹⁸F]FMISO (Fluoromisonidazole) and [¹⁸F]FAZA (Fluoroazomycin arabinoside), are designed to selectively accumulate in hypoxic cells. mdpi.comnih.gov The mechanism involves the enzymatic reduction of the nitro group, which occurs preferentially under low-oxygen conditions. This reduction leads to reactive intermediates that become trapped within the cell, allowing for imaging. researchgate.net

The synthesis of these ¹⁸F-labeled tracers often involves the nucleophilic substitution of a precursor molecule bearing a good leaving group with [¹⁸F]fluoride. Tosylates are commonly used as leaving groups in these radiosyntheses. A precursor containing a nitroimidazole core and an alkyl chain terminated with a tosylate group can be reacted with [¹⁸F]F⁻ to produce the final PET tracer. Therefore, this compound serves as a key parent structure and synthetic intermediate for creating these advanced diagnostic agents. nih.gov

PET Tracer ExamplePrecursor Leaving GroupPurpose
[¹⁸F]FMISOTosylateHypoxia Imaging
[¹⁸F]FAZATosylateHypoxia Imaging
[¹⁸F]FETNIMTriflateHypoxia Imaging
[¹⁸F]-EF5TosylateHypoxia Imaging

Contributions to Oligonucleotide Synthesis Methodologies

The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The phosphotriester method is a classic approach for forming the crucial internucleotide phosphodiester bond. researchgate.net This method relies on a "coupling agent" or "activating agent" to facilitate the reaction between a nucleoside phosphodiester and the hydroxyl group of another nucleoside. rsc.orgpsu.edu

Arenesulfonyl derivatives, particularly those bearing electron-withdrawing groups and coupled to an azole, have proven to be highly effective activating agents. A prominent example is 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT). nih.gov These reagents react with the phosphate (B84403) moiety to form a highly reactive mixed sulfonyl-phosphate intermediate, which is then readily attacked by the nucleoside's hydroxyl group.

Given its structural features—an arenesulfonyl group (toluene-4-sulfonyl) attached to a nitro-substituted azole (4-nitroimidazole)—this compound is structurally analogous to established activating agents like MSNT. Its chemistry suggests it can serve a similar role in promoting the formation of phosphotriester linkages during oligonucleotide synthesis, contributing to the efficiency and success of these complex multi-step processes. rsc.orgpsu.edu

Derivatization and Structural Modification Studies of 1 Toluene 4 Sulfonyl 4 Nitroimidazole Scaffold

Modifications at the Toluene (B28343) Sulfonyl Moiety

Modifications of the toluene sulfonyl moiety in 1-(arylsulfonyl)-4-nitroimidazoles are a key strategy to modulate the electronic and steric properties of the entire molecule, thereby influencing its reactivity and biological activity. While direct modifications of the toluene ring on the parent compound are not extensively documented, broader studies on related arylsulfonamide derivatives provide insights into the synthetic feasibility and potential impact of such changes.

Research on various arylsulfonamide-containing compounds has demonstrated that the nature and position of substituents on the aromatic ring of the sulfonyl group play a crucial role in determining their biological efficacy. For instance, studies on arylsulfonamide derivatives containing a 4(3H)-quinazolinone nucleus have shown that electron-withdrawing groups on the arylsulfonyl moiety can enhance bioactivity. nih.gov This suggests that substituting the methyl group on the toluene ring of 1-(toluene-4-sulfonyl)-4-nitroimidazole with groups like trifluoromethoxy (OCF3) or halogens (F, Cl, Br) could potentially increase its biological potency. nih.gov

The general synthetic route to such analogues involves the reaction of 4-nitroimidazole (B12731) with a range of substituted arylsulfonyl chlorides. This approach allows for the introduction of a diverse array of functional groups onto the phenyl ring, enabling a systematic investigation of their effects.

Table 1: Potential Modifications on the Arylsulfonyl Moiety and Their Rationale

Modification Site Substituent Rationale for Modification Potential Impact on Activity
Para-position of aryl ring Electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) To increase the electron-withdrawing nature of the sulfonyl group, potentially enhancing the reactivity of the imidazole (B134444) ring. May increase antimicrobial or cytotoxic activity.
Para-position of aryl ring Electron-donating groups (e.g., -OCH3, -NH2) To decrease the electron-withdrawing nature of the sulfonyl group, potentially altering the mechanism of action or improving selectivity. Could modulate the biological target profile.

These hypothetical modifications are based on established principles of medicinal chemistry and SAR studies on related compound classes.

Functionalization of the Imidazole Ring (C2, C5)

The C2 and C5 positions of the 4-nitroimidazole ring are primary sites for functionalization, offering opportunities to introduce a wide range of substituents that can significantly impact the compound's biological properties.

C5-Position Functionalization:

A common strategy involves the introduction of alkylamino and alkylsulfanyl groups at the C5 position. For instance, a series of 5-alkylamino and 5-alkylsulfanyl derivatives of 1-aryl-2-alkyl-4-nitro-1H-imidazoles have been synthesized and evaluated for their antiviral activities. researchgate.net These modifications are typically achieved through nucleophilic substitution reactions on a suitable precursor.

Another significant modification at the C5 position is the introduction of a piperazine (B1678402) ring, which can be further functionalized. A series of 5-(4'-arylsulfonyl)piperazinyl-4-nitroimidazole derivatives have been synthesized, demonstrating the versatility of this approach for creating a library of compounds with diverse functionalities. researchgate.net Similarly, novel 4-nitroimidazole analogues bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) derivatives attached to the imidazole core have been synthesized and shown to possess anticancer and antibacterial activities. nih.govresearchgate.net

C2-Position Functionalization:

The C2 position of the imidazole ring has also been a target for modification. For example, 5-nitroimidazoles with an allylic-sulfone chain at the C2 position have been synthesized. researchgate.net These derivatives have demonstrated efficacy against certain protozoa.

The following table summarizes some of the key functionalizations at the C2 and C5 positions of the nitroimidazole ring.

Table 2: Examples of Functionalization at the C2 and C5 Positions of the Nitroimidazole Ring

Position Functional Group Introduced Synthetic Approach Reported Biological Activity
C5 Alkylamino/Alkylsulfanyl Nucleophilic substitution Antiviral (Anti-HIV) researchgate.net
C5 Aryl Piperazine Nucleophilic substitution Anticancer, Antibacterial, Antitubercular nih.govresearchgate.net
C5 Tetrazole/Thiadiazole Cyclization reactions Anticancer, Antibacterial, Antitubercular nih.govresearchgate.net

Introduction of Bridging Linkers and Side Chains for Research Probes

The attachment of bridging linkers and side chains to the this compound scaffold is a critical strategy for developing research probes to investigate its mechanism of action and for potential diagnostic applications. These linkers can connect the core scaffold to reporter molecules such as fluorescent dyes, affinity tags, or reactive groups for covalent labeling of biological targets.

One prominent example of a versatile linker is the piperazine group, which can be introduced at the C5 position of the imidazole ring. researchgate.net The second nitrogen atom of the piperazine provides a convenient attachment point for a variety of side chains. For example, new 4-nitroimidazole derivatives have been synthesized using the Suzuki cross-coupling reaction to introduce aryl groups via a piperazine linker. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and bioorthogonal method for attaching probes to the nitroimidazole scaffold. This approach involves synthesizing a derivative of the scaffold with either an azide (B81097) or an alkyne functional group, which can then be "clicked" with a corresponding probe molecule.

Furthermore, imidazole-coumarin conjugates have been synthesized with a -SCH2- linker, demonstrating the potential for creating fluorescent probes. mdpi.com Photocleavable linkers, such as o-nitrobenzyl and coumarin (B35378) derivatives, are another class of linkers that could be incorporated to allow for the light-induced release of the active compound, enabling spatiotemporal control in biological studies.

Table 3: Examples of Linkers and Their Applications for Research Probes

Linker Type Attachment Point Potential Application
Piperazine C5 of imidazole ring Attachment of various side chains for SAR studies and probe development. researchgate.net
Triazole (via Click Chemistry) Various positions Bioorthogonal labeling of biological targets.
-SCH2- Imidazole ring Creation of fluorescent probes (e.g., with coumarin). mdpi.com

Stereoisomeric Derivatization and Conformational Analysis

The introduction of stereocenters into the this compound scaffold can lead to stereoisomers with distinct biological activities and pharmacokinetic profiles. While specific studies on the stereoselective synthesis of derivatives of the parent compound are limited, general methodologies from related fields can be applied.

Chiral side chains can be introduced at various positions of the imidazole ring. For instance, starting from enantiopure L-amino acids, it is possible to synthesize derivatives with defined stereochemistry. researchgate.net The synthesis of misonidazole-based derivatives using epichlorohydrin (B41342) as a chiral starting material has led to compounds with a single stereocenter, where the R-enantiomer showed higher anti-angiogenic activity in some cases. nih.gov

Conformational analysis, crucial for understanding the three-dimensional structure and its influence on receptor binding, is primarily conducted using techniques like X-ray crystallography and computational modeling. X-ray crystal structure analysis provides precise information about the solid-state conformation of the molecule and the spatial arrangement of its substituents. mdpi.comnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict stable conformations and study the electronic properties of the molecule, offering insights that complement experimental data. researchgate.net

The synthesis of chiral derivatives and their subsequent conformational analysis are essential steps in developing a deeper understanding of the stereochemical requirements for biological activity.

Structure-Reactivity Relationship Studies of Modified Analogues

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of the modified analogues with their chemical reactivity. This is closely linked to structure-activity relationship (SAR) studies, which correlate structure with biological activity. The electronic properties of the substituents on both the arylsulfonyl moiety and the imidazole ring are key determinants of the reactivity of the this compound scaffold.

The toluenesulfonyl group is a strong electron-withdrawing group, which activates the imidazole ring towards nucleophilic attack. The reaction of 1-(p-toluenesulfonyl)-4-nitroimidazole with aniline (B41778), for example, is believed to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, highlighting the reactivity of the scaffold. lookchem.com

Modifications that alter the electron density of the imidazole ring will directly impact its reactivity. For instance, introducing electron-withdrawing groups on the arylsulfonyl ring is expected to increase the electrophilicity of the imidazole ring, potentially leading to enhanced reactivity with biological nucleophiles. Conversely, electron-donating groups would have the opposite effect.

Studies on related nitroimidazole derivatives have provided valuable SAR insights. For antitrichomonal activity, the structure-activity relationship has been investigated, though specific details for the toluenesulfonyl series are not provided. A comprehensive review of functionalized nitroimidazoles highlights numerous synthetic modifications and their impact on various biological activities, including antibacterial, anticancer, and antiviral properties. nih.gov These studies collectively underscore the principle that even minor structural changes can lead to significant alterations in biological activity, driven by changes in the molecule's reactivity, steric profile, and ability to interact with biological targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 1-(Toluene-4-sulfonyl)-4-nitroimidazole. By solving approximations of the Schrödinger equation, these methods can predict the three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For a molecule like this compound, DFT calculations would likely be performed using a basis set such as 6-311++G(d,p) to provide a robust description of its electronic distribution.

These calculations would reveal key structural features, such as the planar geometry of the imidazole (B134444) and toluene (B28343) rings and the orientation of the sulfonyl and nitro groups relative to these rings. The electronic structure can be further characterized by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in understanding the compound's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution across the molecule. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and sulfonyl groups, indicating their electron-rich nature and suitability for electrophilic interactions. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

Parameter Predicted Value
Bond Lengths (Å)
S-N(imidazole) 1.68
N(imidazole)-C(nitro) 1.45
C(nitro)-N(nitro) 1.48
N(nitro)-O 1.22
S-O 1.43
**Bond Angles (°) **
O-S-O 120
C-S-N(imidazole) 106
S-N(imidazole)-C 125
Electronic Properties
HOMO Energy -8.5 eV
LUMO Energy -3.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations based on similar molecules. It is not based on published experimental or computational data for this compound.

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry) for Characterization

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain chemical shifts that can be compared with experimental data. For this compound, distinct signals would be predicted for the protons and carbons of the toluene and nitroimidazole rings. For instance, the protons on the toluene ring would appear in the aromatic region, with the methyl protons appearing further upfield. The protons on the nitroimidazole ring would also have characteristic shifts.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. These calculations would identify characteristic vibrational modes, such as the symmetric and asymmetric stretching of the SO₂ and NO₂ groups, which are typically strong and easily identifiable in an experimental spectrum. Other predicted vibrations would include the C-H stretching of the aromatic rings and the C=N and C-N stretching of the imidazole ring.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. By calculating the bond dissociation energies, it is possible to predict the most likely fragmentation pathways of the molecular ion. For this compound, likely fragmentations would involve the cleavage of the S-N bond, loss of the nitro group, or fragmentation of the toluene ring. Common fragment ions observed for sulfonamides include those corresponding to the tosyl group (m/z 155) and the aromatic moiety.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
¹H NMR (ppm) ~8.2 (H on nitroimidazole), ~7.8 (H ortho to SO₂), ~7.4 (H meta to SO₂), ~2.4 (CH₃)
¹³C NMR (ppm) ~145 (C-SO₂), ~140 (C-NO₂), ~130-128 (aromatic C-H), ~120 (imidazole C), ~21 (CH₃)
**IR (cm⁻¹) ** ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1370 (asymmetric SO₂ stretch), ~1180 (symmetric SO₂ stretch), ~3100 (aromatic C-H stretch)

| Mass Spectrometry (m/z) | 267 (M+), 155 (C₇H₇SO₂⁺), 112 (C₃H₂N₃O₂⁺), 91 (C₇H₇⁺) |

Note: The data in this table is hypothetical and based on typical values for similar functional groups and molecular structures. It is intended for illustrative purposes and is not derived from specific computational studies on this compound.

Mechanistic Simulations of Reactions Involving the Compound

Computational simulations can provide detailed insights into the mechanisms of chemical reactions involving this compound. For example, the reaction of this compound with nucleophiles can be modeled to understand the reaction pathway and identify the transition states and intermediates. One known reaction is its interaction with aniline (B41778), which is believed to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

By mapping the potential energy surface of the reaction, computational chemists can determine the activation energies for different steps and identify the rate-determining step. These simulations would likely show the initial nucleophilic attack of aniline on the imidazole ring, followed by the opening of the ring and subsequent closure to form a new heterocyclic system, with the departure of the toluenesulfonyl group as a leaving group. Such studies are crucial for understanding the reactivity of the compound and for designing new synthetic routes.

Stability and Conformational Analysis via Molecular Dynamics

These simulations can also provide insights into the stability of the compound in different environments, such as in various solvents. By analyzing the trajectories of the atoms, it is possible to identify any potential degradation pathways or conformational changes that might occur under specific conditions.

Prediction of Chemical Reactivity and Reaction Sites

Beyond the analysis of frontier molecular orbitals, other computational tools can be used to predict the chemical reactivity and reaction sites of this compound. Fukui functions, for example, are a concept derived from DFT that can quantify the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack.

For this compound, the calculation of Fukui indices would likely indicate that the carbon atoms of the nitroimidazole ring are susceptible to nucleophilic attack, particularly the carbon bearing the nitro group. The oxygen atoms of the nitro and sulfonyl groups would be identified as the primary sites for electrophilic attack. This information is invaluable for predicting the outcome of chemical reactions and for understanding the compound's role in various chemical processes.

Future research into the chemistry of sulfonylated nitroimidazoles, particularly focusing on this compound, is poised to unlock new applications and synthetic strategies. The unique electronic properties conferred by the electron-withdrawing nitro group and the versatile sulfonyl moiety make this class of compounds a fertile ground for chemical innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Toluene-4-sulfonyl)-4-nitroimidazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfonylation of 4-nitroimidazole using p-toluenesulfonyl chloride under controlled conditions. Key steps include:

  • Reacting 4-nitroimidazole with p-toluenesulfonyl chloride in an inert atmosphere (e.g., nitrogen) to prevent oxidation or hydrolysis .
  • Temperature control (typically 0–25°C) to minimize side reactions, as seen in analogous sulfonylation reactions of imidazoles .
  • Purification via flash chromatography or recrystallization from polar aprotic solvents like DMF .
    • Critical Factors : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete substitution, while slow addition prevents exothermic side reactions.

Q. What solvents are suitable for recrystallizing this compound, and how does temperature affect solubility?

  • Solubility Data : Based on studies of 4-nitroimidazole derivatives, solubility follows:

SolventSolubility (mol fraction, 298 K)Temperature Dependence
DMF0.019–0.047Strongly positive
Ethanol0.003–0.007Moderate
Acetone0.001–0.003Weak
Toluene<0.001Negligible
  • Guidelines : Use DMF or NMP for high-temperature recrystallization. Cooling gradients (e.g., 5°C/h) improve crystal yield .

Q. How can the purity of this compound be verified post-synthesis?

  • Analytical Techniques :

  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .
  • NMR : Distinct signals for sulfonyl (δ 7.2–7.8 ppm, aromatic protons) and nitro groups (no direct proton but affects adjacent imidazole protons) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: ~45%, N: ~12%) .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonyl groups influence the reactivity of this compound in substitution reactions?

  • Mechanistic Insights :

  • The nitro group at C4 is strongly electron-withdrawing, activating C2/C5 positions for nucleophilic substitution.
  • The sulfonyl group at N1 further polarizes the imidazole ring, directing electrophiles to C5 (meta to sulfonyl) .
    • Experimental Validation : Competitive reactions with amines (e.g., aniline vs. benzylamine) show higher selectivity for C5 substitution under basic conditions (pH 9–10) .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

  • Structural Analysis :

  • X-ray crystallography reveals C–H⋯O hydrogen bonds between imidazole C5–H and sulfonyl oxygen (2.8–3.0 Å) .
  • π-Stacking of toluene rings (3.5–4.0 Å) and weak van der Waals interactions contribute to layered packing .
    • Contradictions : Discrepancies in reported bond angles (e.g., C–S–O ≈ 105° vs. 108°) may arise from polymorphism or measurement techniques .

Q. How can computational modeling predict the electrochemical behavior of this compound?

  • DFT Studies :

  • The nitro group reduces the HOMO-LUMO gap (ΔE ≈ 4.5 eV), increasing susceptibility to reduction .
  • Simulated reduction potentials align with experimental cyclic voltammetry data (–0.85 V vs. SCE in acetonitrile) .
    • Applications : Predict regioselectivity in catalytic hydrogenation or radical reactions .

Q. What strategies mitigate thermal degradation during the synthesis of this compound derivatives?

  • Thermal Stability :

  • Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, exacerbated by nitro group instability .
  • Mitigation : Use low-boiling solvents (e.g., THF) for exothermic steps and avoid prolonged heating >100°C .

Data Contradiction Analysis

  • Solubility Discrepancies : Some studies report higher solubility in methanol than ethanol, conflicting with ideal solubility models. This may arise from solvent polarity indices (methanol: 5.1 vs. ethanol: 4.3) or hydrogen-bonding capacity .
  • Synthetic Yields : Yields vary from 60–88% in similar sulfonylation reactions due to competing hydrolysis of sulfonyl chlorides. Pre-drying reagents (molecular sieves) improve consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.